6-(2-(N,N-Dimethylamino)ethyl)-1H-indole
Description
6-(2-(N,N-Dimethylamino)ethyl)-1H-indole is an indole derivative featuring a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent at the 6-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(1H-indol-6-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2/c1-14(2)8-6-10-3-4-11-5-7-13-12(11)9-10/h3-5,7,9,13H,6,8H2,1-2H3 |
InChI Key |
IFGVJFDOPSQLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
- 6-Fluoroindole (C₈H₆FN): Substitution at the 6-position with fluorine introduces electron-withdrawing effects, altering the indole’s electronic density. This contrasts with the electron-donating dimethylaminoethyl group in the target compound, which increases basicity and polar surface area .
- 6-Iodo-2-methyl-1H-indole (C₉H₈IN): The bulky iodine atom at the 6-position increases molecular weight (257.07 g/mol) and may sterically hinder interactions compared to the flexible dimethylaminoethyl chain .
Functional Group Variations
- 3-(4-Methoxybenzyl)-1H-indole (): A methoxybenzyl group at the 3-position provides lipophilicity, contrasting with the hydrophilic dimethylaminoethyl group. The methoxy group’s NMR signal appears at δ ~3.8 ppm, whereas the dimethylamino group’s protons resonate as a singlet near δ 2.2–2.5 ppm .
- 3-(2-Nitrovinyl)-1H-indole (): The nitrovinyl group is strongly electron-withdrawing, reducing the indole’s electron density and reactivity compared to the dimethylaminoethyl substituent.
Pharmacological and Functional Comparisons
Antioxidant Activity
Compounds like 3-(2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-5-ol () exhibit antioxidant properties due to phenolic -OH groups.
Physicochemical and Spectroscopic Properties
Table 1: Key Properties of Selected Indole Derivatives
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